REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[CH3:14][NH:15][NH2:16]>CC(O)C>[CH3:14][N:15]1[C:2]2[C:3](=[CH:6][C:7]([C:10]([F:11])([F:12])[F:13])=[CH:8][CH:9]=2)[C:4]([NH2:5])=[N:16]1
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Name
|
|
Quantity
|
6.5 g
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Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C=C1)C(F)(F)F
|
Name
|
methylhydrazine
|
Quantity
|
2.72 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C2=CC(=CC=C12)C(F)(F)F)N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |